Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl-

Description

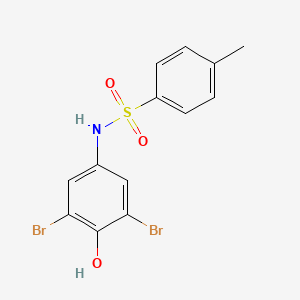

This compound features two bromine atoms at the 3- and 5-positions of the phenolic ring, a hydroxyl group at the 4-position, and a methyl group on the benzenesulfonamide ring. Such substitutions confer distinct electronic, steric, and physicochemical properties, making it relevant for applications in medicinal chemistry, crystallography, and materials science .

Properties

IUPAC Name |

N-(3,5-dibromo-4-hydroxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Br2NO3S/c1-8-2-4-10(5-3-8)20(18,19)16-9-6-11(14)13(17)12(15)7-9/h2-7,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYLIGDJFXRLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Br)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Br2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360343 | |

| Record name | Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90264-13-4 | |

| Record name | Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- typically involves the reaction of 3,5-dibromo-4-hydroxyaniline with benzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically targets the hydroxyl group, converting it to a carbonyl group.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the carbonyl group back to a hydroxyl group.

Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Scientific Research Applications

Anticancer Activity

Research indicates that benzenesulfonamide derivatives exhibit significant anticancer properties. The compound N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of phospholipase A2, an enzyme linked to inflammation and cancer metastasis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that modifications in the benzenesulfonamide structure can enhance antibacterial efficacy, making it a candidate for developing new antibiotics .

Treatment of Inflammatory Diseases

Due to its phospholipase A2 inhibitory action, this compound is being investigated for its potential in treating inflammatory diseases such as rheumatoid arthritis and asthma. The inhibition of this enzyme can lead to reduced inflammation and tissue damage .

Herbicide Development

Benzenesulfonamide derivatives are being explored as potential herbicides. Their ability to inhibit specific biochemical pathways in plants makes them suitable candidates for selective weed control without harming crops .

Plant Growth Regulators

Research suggests that certain derivatives can act as plant growth regulators, promoting growth and development in various crops. This application is particularly relevant in sustainable agriculture practices where chemical inputs need to be minimized .

Polymer Additives

The unique properties of benzenesulfonamide compounds allow them to be used as additives in polymers to enhance thermal stability and mechanical strength. This application is crucial in the development of high-performance materials used in various industries .

Color Developing Agents

Certain derivatives of benzenesulfonamide are utilized as color-developing agents in photographic materials and inks. Their ability to undergo chemical changes upon exposure to light makes them valuable in imaging technologies .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | WO1991012237A1 | Inhibits phospholipase A2; reduces tumor growth |

| Antimicrobial | ResearchGate Publication | Effective against multiple bacterial strains |

| Herbicide Development | Patent EP3263553B1 | Selective weed control with minimal crop damage |

| Polymer Additives | Sigma-Aldrich Product Data | Enhances thermal stability of polymer materials |

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The bromine atoms in the compound can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The hydroxyl group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Substituent Variations

The compound’s closest structural analogs include:

N-(5-Bromo-3-[(2,5-dichlorophenyl)methoxy]pyrazinyl)-4-methylbenzenesulfonamide (CAS 648888-68-0): Substituents: A pyrazinyl core with bromo and dichlorophenylmethoxy groups. Key differences: The absence of a phenolic hydroxyl group and the presence of a heterocyclic pyrazine ring distinguish this compound. Its larger molecular weight (exact mass: 500.93 g/mol) and higher PSA (81.18 Ų) reflect increased polarity due to the pyrazine and dichlorophenyl groups .

N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide: Substituents: A fused indoloquinazolinone scaffold. Key differences: The heterocyclic system introduces rigidity and planar aromaticity, contrasting with the flexible phenolic ring in the target compound. Such features may influence binding affinity in biological targets (e.g., enzymes) .

W-18 (E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide: Substituents: A nitro-phenethyl-piperidine group.

Physicochemical Properties

A comparative analysis of predicted properties (Table 1) reveals trends influenced by substituents:

- PSA : The target compound’s hydroxyl and sulfonamide groups contribute to a higher PSA (~90 Ų) compared to CAS 648888-68-0 (81.18 Ų). W-18’s nitro group further increases PSA.

- Density : Bromine atoms in the target compound likely elevate density (~1.6 g/cm³), comparable to CAS 648888-68-0 (1.644 g/cm³).

- Acidity: The phenolic hydroxyl (pKa ~10) and sulfonamide (pKa ~6) groups dictate pH-dependent solubility. The target’s predicted pKa (~6.0) aligns with sulfonamide acidity .

Crystallographic and Structural Validation

- Structural Analysis: Small-molecule crystallography of benzenesulfonamides often employs SHELX programs (e.g., SHELXL for refinement), as noted in and . The target compound’s structure would benefit from validation using tools like PLATON to check for twinning or disorder, as highlighted in .

- Enantiomer-Polarity : For chiral analogs, Flack’s x parameter () could resolve ambiguities in absolute configuration, though the target compound lacks stereocenters .

Biological Activity

Benzenesulfonamide derivatives have garnered attention in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, the compound Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- is of particular interest due to its unique structural features that may enhance its therapeutic efficacy.

The molecular formula of Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl- is . This compound contains a sulfonamide group attached to a dibrominated phenolic moiety, which is known to influence its biological activity.

Biological Activity Overview

Research indicates that benzenesulfonamide derivatives exhibit various biological activities:

- Antimicrobial Activity : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, studies indicate that derivatives with similar structures possess Minimum Inhibitory Concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens such as E. coli and S. aureus .

- Anti-inflammatory Effects : In vivo studies have demonstrated that certain benzenesulfonamides can inhibit carrageenan-induced rat paw edema significantly, showing anti-inflammatory potential .

- Cardiovascular Effects : Research utilizing isolated rat heart models has shown that benzenesulfonamides can affect perfusion pressure and coronary resistance, suggesting cardiovascular implications .

Antimicrobial Studies

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 4a | 6.67 | P. aeruginosa |

| 4d | 6.72 | E. coli |

| 4h | 6.63 | S. aureus |

| 4e | 6.28 | A. niger |

These results indicate a promising spectrum of activity against common bacterial pathogens.

Anti-inflammatory Activity

In a study assessing anti-inflammatory properties:

- Compound 4a reduced edema by 94.69% within three hours post-administration.

- Compound 4c exhibited similar effects with reductions of 89.66% and 87.83% at one and two hours respectively .

Cardiovascular Studies

In isolated rat heart experiments:

- The compound was tested for its effects on perfusion pressure and coronary resistance.

- Results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, highlighting potential therapeutic applications in cardiovascular conditions .

Case Studies

- MEK Inhibition : A patent describes the use of benzenesulfonamide derivatives as MEK inhibitors in treating various cancers including colorectal and breast cancer. These compounds showed efficacy in reducing tumor growth in preclinical models .

- Docking Studies : Theoretical studies using docking simulations suggest interactions between the compound and calcium channels, which may elucidate mechanisms behind its cardiovascular effects .

Q & A

Q. What are the key synthetic strategies for preparing Benzenesulfonamide, N-(3,5-dibromo-4-hydroxyphenyl)-4-methyl-?

The synthesis typically involves sequential halogenation and sulfonamide coupling. A common approach utilizes brominated intermediates (e.g., 3,5-dibromo-4-hydroxyphenyl derivatives) reacted with 4-methylbenzenesulfonamide under nucleophilic substitution conditions. Reaction optimization focuses on controlling bromination regioselectivity and ensuring efficient coupling yields. For example, highlights the use of brominated cyclohexadienone intermediates for analogous benzenesulfonamide derivatives, suggesting similar strategies may apply here. Solvent choice (e.g., DMF or THF) and catalysts (e.g., K₂CO₃ for deprotonation) are critical for achieving high purity .

Q. How is the molecular structure of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL ( ) is standard for structural validation. The refinement process involves comparing observed vs. calculated diffraction data, with metrics like R-factor (<0.05) and wR² (<0.15) indicating accuracy. For brominated derivatives, heavy-atom effects improve phasing resolution. demonstrates this approach in a transthyretin complex study, where the compound’s dibromo-hydroxyphenyl moiety was resolved at 1.35 Å resolution using SHELXL .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons near bromine atoms show deshielding; ).

- HRMS : Confirms molecular weight (e.g., [M+H⁺] for C₁₃H₁₂Br₂N₂O₃S: ~467.8 g/mol).

- FT-IR : Validates functional groups (e.g., sulfonamide S=O stretches ~1350–1150 cm⁻¹; ).

Data should be cross-referenced with computational models (e.g., DFT for vibrational frequencies) .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules like proteins?

Biophysical assays (e.g., surface plasmon resonance, ITC) and X-ray crystallography ( ) are used. In a transthyretin (TTR) study, the dibromo-hydroxyphenyl group formed halogen bonds with TTR’s thyroxine-binding pocket, while the sulfonamide moiety stabilized hydrophobic interactions. Competitive binding assays with radiolabeled thyroxine (³¹I-T4) quantify inhibition constants (Kᵢ < 100 nM in optimized derivatives) .

Q. What computational methods predict its structure-activity relationships (SAR) in enzyme inhibition?

- Molecular Docking : Models binding poses (e.g., AutoDock Vina) using crystal structures (e.g., PDB: 3ESN from ).

- CoMFA/QSAR : Analyzes substituent effects on activity. applied CoMFA to design benzenesulfonamide-based HIV integrase inhibitors, identifying electron-withdrawing groups (e.g., Br) as critical for potency .

- MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS to evaluate TTR-complex dynamics) .

Q. How are contradictions in biological activity data resolved for this compound?

Discrepancies (e.g., varying IC₅₀ values across assays) require rigorous experimental controls:

- Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1% to avoid artifacts; ).

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization + HPLC-based activity assays).

- Batch Reproducibility : Ensure synthetic consistency via HPLC purity checks (>95%) and elemental analysis .

Q. What strategies optimize its solubility and bioavailability for in vivo studies?

- Salt Formation : Use sodium or potassium salts of the sulfonamide group ().

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters (hydrolyzed in vivo; ).

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (improves plasma half-life; reports solubility <2.5 µg/mL for similar sulfonamides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.